Magnesium chloride hexahydrate

Descripción

Propiedades

IUPAC Name |

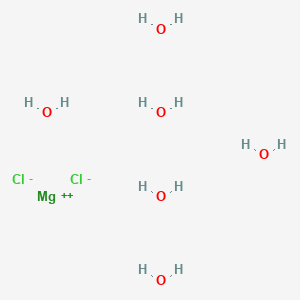

magnesium;dichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mg.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRRIBDTHFBPNG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020789 | |

| Record name | Magnesium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White odorless crystals; [Great Salt Lake Minerals MSDS] | |

| Record name | Magnesium chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7791-18-6 | |

| Record name | Magnesium chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02F3473H9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Novel Utilization of Waste Heat

Patent CN101966998B introduces a method using high-magnesium brine (Cl⁻: 249–265 g/L, Mg²⁺: 91–92 g/L) treated with oxidative decoloration at 60–80°C. The innovation lies in integrating rotary flash evaporation to produce magnesium chloride dihydrate (MgCl₂·2H₂O) from industrial waste heat, which is then added back to the brine to induce hexahydrate crystallization without evaporation.

Key Steps

-

Oxidative Decoloration : Brine is purified using 2–5% oxidizing agents (e.g., hydrogen peroxide) to remove organic impurities.

-

Dihydrate Addition : MgCl₂·2H₂O is introduced to the brine, triggering crystallization of high-temperature salt (MgSO₄·H₂O and NaCl) at 60–80°C.

-

Solid-Liquid Separation : A horizontal screw separator isolates MgSO₄·H₂O (53–70 kg/ton) and NaCl (16–23 kg/ton).

-

Hexahydrate Crystallization : Additional dihydrate is added to the mother liquor, directly crystallizing MgCl₂·6H₂O with 99% yield.

Environmental and Economic Benefits

Table 2: CN101966998B Process Metrics

| Metric | Value |

|---|---|

| Reaction Temperature | 60–80°C |

| MgCl₂·6H₂O Yield | 99% |

| Energy Cost Reduction | 40% |

| Byproduct Recovery Rate | MgSO₄·H₂O: 70%, NaCl: 23% |

Comparative Analysis of Methodologies

Energy Consumption

Product Quality

Both methods produce this compound with >98.5% purity. The vacuum evaporation method yields larger crystal flakes (2–4 mm), ideal for industrial applications requiring slow dissolution rates. In contrast, the low-temperature process generates finer crystals suitable for rapid solubility in agricultural sprays.

Industrial Scalability and Challenges

Infrastructure Requirements

-

Vacuum Evaporation : Demands high-pressure steam systems and corrosion-resistant evaporation tanks, with upfront costs of $2–3 million for a mid-scale facility.

-

Low-Temperature Crystallization : Requires integration with waste heat sources (e.g., power plants), limiting deployment to industries with pre-existing waste heat streams.

Operational Nuances

-

Impurity control in bromide mother liquor (e.g., bromide residuals) necessitates stringent preheating and filtration in the first method.

-

In the second method, precise control of dihydrate addition ratios is critical to prevent premature crystallization or yield loss.

Análisis De Reacciones Químicas

Types of Reactions

Magnesium chloride hydrate (1:6) undergoes various chemical reactions, including:

Hydrolysis: When heated above 180°C, it hydrolyzes to form magnesium oxychloride (Mg2OCl2).

Dehydration: Upon heating, it loses water molecules to form anhydrous magnesium chloride.

Common Reagents and Conditions

Hydrochloric Acid: Used in the synthesis of magnesium chloride from magnesium oxide or carbonate.

Heat: Applied to induce dehydration or hydrolysis.

Major Products

Anhydrous Magnesium Chloride: Formed by heating magnesium chloride hydrate.

Magnesium Oxychloride: Formed by hydrolysis at high temperatures.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Magnesium chloride hexahydrate is widely used in the pharmaceutical industry for:

- Magnesium Supplementation : It is used to treat magnesium deficiencies, which can cause muscle cramps, seizures, and heart arrhythmias. Magnesium chloride is often included in intravenous fluids and laxatives .

- Antacids : The compound is also utilized in formulations for antacids, providing relief from gastric discomfort.

Metallurgical Industry

In metallurgy, this compound serves as a fluxing agent in steel production and non-ferrous metal processing. Its role includes:

- Impurity Removal : It helps eliminate impurities from molten metals, enhancing the purity and quality of the final product.

- Production of Magnesium Metal : It is a key component in the Pidgeon process for producing magnesium metal, critical for lightweight materials in automotive and aerospace applications .

Chemical Industry

In the chemical sector, this compound is crucial for:

- Raw Material Production : It is used to produce magnesium hydroxide, which serves as a flame retardant and fertilizer.

- Catalysis : The compound acts as a catalyst in various chemical reactions, aiding in the synthesis of magnesium oxide and sulfate .

Water Treatment

This compound plays an essential role in water treatment processes:

- Hard Water Softening : It helps remove calcium and other impurities by forming insoluble salts that can be filtered out.

- Wastewater Treatment : The compound is involved in flocculation and precipitation processes to purify industrial wastewater .

De-Icing and Antifreeze

Due to its low-temperature performance, this compound is extensively used as a de-icing agent:

- Road Maintenance : It prevents ice formation and melts existing snow on roads and highways.

- Eco-Friendly Alternatives : As a less corrosive alternative to sodium chloride, it is favored for its environmental benefits .

Construction Applications

In construction, this compound contributes to:

- Magnesium-Based Cement : It acts as a precursor to magnesium oxide, creating high-quality cement that is fire-resistant and durable.

- Sustainable Building Materials : Its use aligns with the growing trend towards eco-friendly construction practices due to reduced carbon emissions during production .

Food Industry Applications

In the food sector, this compound functions as:

- Food Additive : It serves as a firming agent in tofu production and helps preserve texture in canned fruits and vegetables.

- Nutritional Supplement : The compound provides essential magnesium in processed foods and beverages .

Mecanismo De Acción

Magnesium chloride hydrate (1:6) exerts its effects primarily through the release of magnesium ions (Mg2+). These ions play a crucial role in various biological processes, including enzyme activation, muscle contraction, and nerve function. The compound acts as an osmotic agent, drawing water into the intestines when used as a laxative .

Comparación Con Compuestos Similares

Calcium Chloride Hexahydrate (CaCl₂·6H₂O)

- Properties : Melts at 30°C, highly soluble in water.

- Applications : De-icing, desiccant, and food preservation.

- Comparison :

Aluminum Chloride Hexahydrate (AlCl₃·6H₂O)

- Properties : Decomposes at 100°C, soluble in water.

- Applications : Antiperspirants, catalysts, and organic synthesis.

- Comparison :

Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O)

- Properties : Melts at 89°C, highly soluble.

- Applications : Fertilizers, pyrotechnics, and PCMs.

- Comparison :

Data Tables

Table 1: Key Properties of Hydrated Chlorides

Table 2: Phase Change Material (PCM) Performance

| PCM Material | Avg. Heat Storage Temp (K) | Power Generation (kW) |

|---|---|---|

| MgCl₂·6H₂O | 346 | 27.46 |

| Bismuth-Lead-Cadmium alloy | 345 | 27.46 |

| Solid materials (e.g., stone) | 352.42 (peak) | <27.00 |

Research Findings

Actividad Biológica

Magnesium chloride hexahydrate (MgCl₂·6H₂O) is a hydrated form of magnesium chloride that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

This compound is an ionic compound widely used in medical and industrial applications. It serves as a source of magnesium ions, which are crucial for numerous physiological functions. Magnesium acts as a cofactor in over 300 enzymatic reactions, including those involved in protein synthesis and carbohydrate metabolism .

The biological activity of this compound can be attributed to its role in several key physiological processes:

- Electrolyte Balance : Magnesium is vital for maintaining electrolyte balance and proper hydration.

- Enzymatic Reactions : It functions as a cofactor for enzymes such as deoxyribonuclease (DNase) and various restriction enzymes .

- Muscle Function : Magnesium is essential for muscle contraction and relaxation, influencing cardiovascular health and muscular activity .

- Cell Membrane Integrity : It contributes to the structural stability of cell membranes .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion:

Biological Effects

Research has demonstrated various biological effects associated with this compound:

- Gastrointestinal Effects : A study indicated that oral administration of magnesium chloride slows gastric emptying without significantly altering lipid digestion, suggesting potential implications for gastrointestinal health .

- Transdermal Delivery : A clinical trial involving a topical magnesium cream showed significant magnesium permeation across human skin, leading to increased serum magnesium levels after two weeks of use. This effect was particularly notable in non-athletes, highlighting the potential for transdermal applications in correcting sub-optimal magnesium status .

Case Studies

- Transdermal Magnesium Study : In a controlled study with 25 participants, those using a magnesium cream exhibited increased serum magnesium levels compared to the placebo group. The increase from 0.82 to 0.89 mmol/L was statistically significant in non-athletes (p = 0.02) .

- Electrolyte Replenishment in Athletes : A study focusing on athletes highlighted that supplementation with magnesium chloride improved recovery times and reduced muscle cramps during intense training sessions, demonstrating its efficacy as an electrolyte replenisher .

- Impact on Cardiovascular Health : Research involving patients with coronary heart disease showed that higher plasma magnesium levels were associated with lower rates of cardiovascular events, suggesting a protective role for magnesium against heart disease .

Q & A

Q. How can magnesium chloride hexahydrate solutions be standardized for precise laboratory use?

To standardize this compound solutions, dissolve 10.2 g of the compound in freshly boiled and cooled water to make 1000 mL. Titrate 25 mL of this solution with 0.05 mol/L EDTA using an ammonia-ammonium chloride buffer (pH 10.7) and eriochrome black T indicator until the endpoint (color change from red-purple to blue-purple). Calculate molarity based on EDTA consumption . This method ensures accuracy for stoichiometric applications, such as preparing buffers or calibration standards.

Q. What precautions are necessary to prevent deliquescence during storage of this compound?

Store the compound in airtight containers under low humidity (<40%) and cool temperatures (15–25°C). Avoid exposure to moisture, as its hygroscopic nature accelerates deliquescence, altering hydration states and purity. Pre-drying storage containers and using desiccants (e.g., silica gel) can mitigate hydrolysis .

Q. How is this compound characterized using XRD for phase identification?

Prepare a finely ground sample and analyze using Cu-Kα radiation (λ = 1.5406 Å) with a scan range of 5–80° (2θ). Compare peaks to reference standards (e.g., ICDD PDF-2) to confirm crystallinity and hydration states. For example, MgCl₂·6H₂O exhibits characteristic peaks at 15.3°, 30.7°, and 35.2°, correlating with its monoclinic structure .

Advanced Research Questions

Q. How can thermal decomposition pathways of this compound be optimized to minimize hydrolysis during dehydration?

Control heating rates (<5°C/min) and use protective atmospheres (e.g., dry HCl gas) to suppress hydrolysis. At 376°C, MgCl₂·6H₂O decomposes to MgOHCl, which further converts to anhydrous MgCl₂ above 400°C. Coupling low-temperature compound salt protection (e.g., NH₄Cl) with high-temperature covering agents reduces MgO impurities .

Q. What experimental strategies resolve contradictions in dehydration behavior reported across studies?

Discrepancies in dehydration temperatures (e.g., 70–115°C for tetrahydrate formation) arise from varying heating rates and initial hydration states. Use simultaneous TG-DSC-MS analysis to track mass loss, enthalpy changes, and gas evolution. For example, slower heating rates (1–2°C/min) reveal stepwise dehydration, while faster rates (>5°C/min) may overlap phases .

Q. How does this compound influence the stability of deep eutectic solvents (DES) in electrochemical applications?

In DES systems with choline chloride, MgCl₂·6H₂O forms hydrogen-bonded networks that enhance ionic conductivity. Characterize using FTIR and DFT calculations to identify dominant species (e.g., [MgCl₃]⁻ or [MgCl₄]²⁻). Optimize molar ratios (e.g., 1:2 choline chloride:MgCl₂·6H₂O) to balance viscosity and conductivity for battery electrolytes .

Q. What role does this compound play in synthesizing layered double hydroxides (LDHs) for drug delivery?

Co-precipitate MgCl₂·6H₂O with AlCl₃·6H₂O in alkaline conditions (pH 9–10) to form MgAl-LDHs. Adjust Mg/Al ratios (2:1 to 4:1) to optimize interlayer spacing for drug loading (e.g., berberine chloride). Use XRD and BET analysis to confirm hydrotalcite structure and surface area (>100 m²/g) .

Q. How does this compound affect the mechanical properties of magnesium oxychloride cement (MOC)?

Mix active MgO with MgCl₂·6H₂O solutions (molar ratio 3:1) to form 5-phase MOC (5Mg(OH)₂·MgCl₂·8H₂O). Test compressive strength (≥70 MPa at 28 days) and water resistance via immersion. Adding fly ash or silica fume (10–20 wt%) reduces porosity and enhances durability .

Q. What methodologies quantify the oxidative potential (OP) of PM₂.₅ using this compound in environmental studies?

Extract PM₂.₅ filters with ultrapure water containing 0.1 M MgCl₂·6H₂O to simulate lung fluid. Measure OP via dithiothreitol (DTT) assay: incubate extracts with DTT and track depletion rates (λ = 412 nm). Normalize results to PM mass (nmol DTT/min/μg) to correlate with redox-active metals (e.g., Fe, Cu) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.